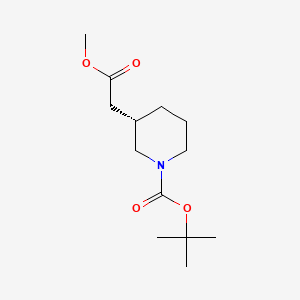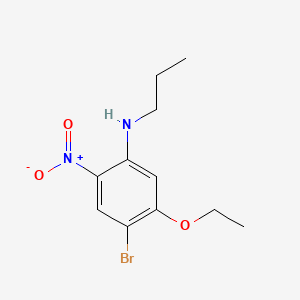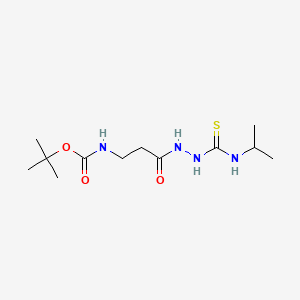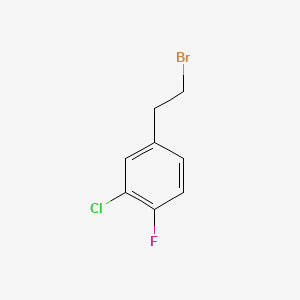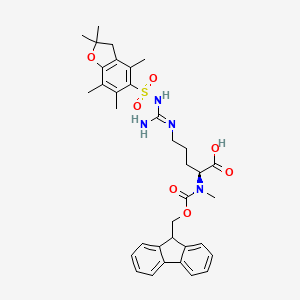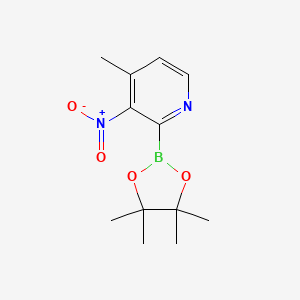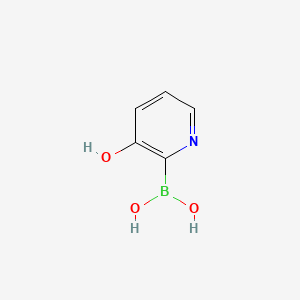
(3-羟基吡啶-2-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxypyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring
科学研究应用
交叉偶联反应中的催化作用
(3-羟基吡啶-2-基)硼酸在催化中得到应用,特别是在铃木-宫浦交叉偶联反应中。 这种应用非常重要,因为该反应能够在温和且耐受官能团的条件下形成碳-碳键,这对合成复杂的有机分子至关重要 .
药物合成
该化合物在药物合成中起着重要作用,利用其特性创造新的药物。 它与各种有机底物的反应性使其成为药物化学中的宝贵工具.
材料科学
在材料科学中,(3-羟基吡啶-2-基)硼酸有助于开发新材料,可能是由于它与聚合物或光电子材料的相互作用,增强了它们的性能或功能 .
传感应用
硼酸,包括(3-羟基吡啶-2-基)硼酸,由于它们与二醇和强路易斯碱(如氟化物或氰化物阴离子)的相互作用,被用于传感应用。 这使得它们在均相测定和非均相检测系统中都具有效用 .
5. 钯催化的串联分子内氨基羰基化和环化反应 该化合物参与复杂的反应序列,例如钯催化的串联分子内氨基羰基化和环化反应,这些是用于构建复杂有机结构的高级合成技术 .
使用乙酰丙酮铜催化剂的N-芳基化反应
(3-羟基吡啶-2-基)硼酸也被用于乙酰丙酮铜催化剂促进的N-芳基化反应。 这种类型的反应对于形成碳-氮键至关重要,碳-氮键是许多有机化合物的基础 .
作用机制
Target of Action
The primary target of (3-Hydroxypyridin-2-yl)boronic acid is the palladium (Pd) catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to the palladium catalyst . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by (3-Hydroxypyridin-2-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , which may influence its bioavailability.
Result of Action
The molecular effect of (3-Hydroxypyridin-2-yl)boronic acid’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized using this reaction.
Action Environment
The action of (3-Hydroxypyridin-2-yl)boronic acid can be influenced by various environmental factors. For instance, the yield and regioselectivity of the iridium- and rhodium-catalyzed C-H bond borylation reactions, which are used in the synthesis of pyridinylboronic acids, can be affected by the choice of ligands . Additionally, the compound should be stored under -20°C in an inert atmosphere for stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxypyridin-2-yl)boronic acid typically involves the borylation of 3-hydroxypyridine. One common method is the halogen-metal exchange followed by borylation. For instance, 3-bromo-2-hydroxypyridine can undergo halogen-metal exchange with an organolithium reagent, followed by reaction with a boron source such as trimethyl borate or bis(pinacolato)diboron .
Industrial Production Methods: Industrial production of (3-Hydroxypyridin-2-yl)boronic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: (3-Hydroxypyridin-2-yl)boronic acid can undergo oxidation to form the corresponding boronic ester or boronic anhydride. Reduction reactions can convert it back to the boronic acid form.
Substitution Reactions: The hydroxyl group on the pyridine ring can participate in various substitution reactions, including nucleophilic substitution.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.
Oxidized Products: Boronic esters or anhydrides.
Substituted Products: Various substituted pyridine derivatives.
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Protective Groups: Boronic acids can act as protective groups in carbohydrate chemistry.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its ability to form stable carbon-boron bonds.
Biological Probes: Used in the development of probes for detecting biological molecules.
Industry:
Materials Science: Utilized in the development of new materials with unique properties.
Catalysis: Employed in catalytic processes for the synthesis of fine chemicals.
相似化合物的比较
3-Pyridinylboronic acid: Similar structure but lacks the hydroxyl group.
4-Hydroxypyridin-2-ylboronic acid: Hydroxyl group positioned differently on the pyridine ring.
Uniqueness:
Reactivity: The presence of the hydroxyl group in (3-Hydroxypyridin-2-yl)boronic acid enhances its reactivity in certain chemical reactions compared to its analogs.
Applications: Its unique structure allows for specific applications in cross-coupling reactions and as a protective group in carbohydrate chemistry.
属性
IUPAC Name |
(3-hydroxypyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVZVHMGMYUHQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=N1)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694446 |
Source


|
| Record name | (3-Hydroxypyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245942-28-2 |
Source


|
| Record name | (3-Hydroxypyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
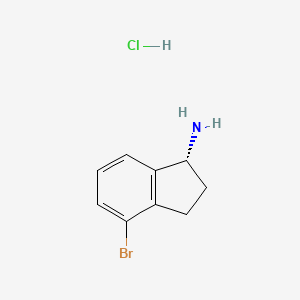
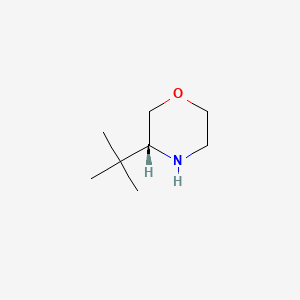
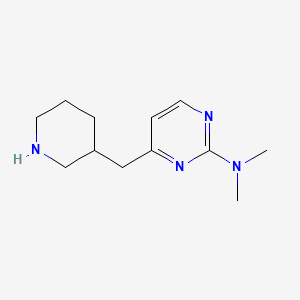
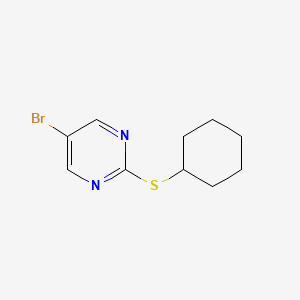


![2,6-dibromo-4,8-dioctoxythieno[2,3-f][1]benzothiole](/img/structure/B567006.png)
